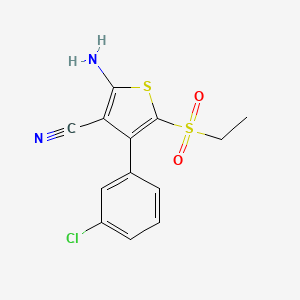

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile

Description

Properties

Molecular Formula |

C13H11ClN2O2S2 |

|---|---|

Molecular Weight |

326.8 g/mol |

IUPAC Name |

2-amino-4-(3-chlorophenyl)-5-ethylsulfonylthiophene-3-carbonitrile |

InChI |

InChI=1S/C13H11ClN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3 |

InChI Key |

AYXYJDNDILVKKK-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could include the following steps:

Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene or diene, the thiophene ring can be formed through cyclization reactions.

Introduction of Substituents: The amino, chlorophenyl, ethylsulfonyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, chlorobenzenes, sulfonyl chlorides, and nitriles.

Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

2-Amino-4-[4-(4-dimethylaminophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-yl]-thiophene-3-carbonitrile (7a)

- Structure: Differs by a tetrahydropyrimidine-thione substituent at position 4 and a dimethylaminophenyl group.

- Properties : Yield (67%), yellow crystalline powder. The bulky substituent likely reduces solubility compared to the ethylsulfonyl analog .

- Application: Not specified, but the thioxo group may enhance metal-binding capacity.

4-(3-Chlorophenyl)-5-{2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}-2-{[2-(piperidin-1-yl)ethyl]amino}thiophene-3-carbonitrile (E94)

- Structure: Features a pyrimidinyl-piperidinyl substituent at position 5 and an additional hydroxyphenylamino group.

- Properties: Higher molecular weight (531.07 g/mol) and aromatic bond count (23 vs. The hydroxyphenyl group may improve water solubility .

- Application : Likely a kinase inhibitor or receptor antagonist due to its heteroaromatic extensions.

Halogen and Sulfonyl Group Modifications

2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile

- Structure : Replaces the 3-chlorophenyl group with a chloro substituent and introduces a formyl group at position 4.

- Properties : The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). Lower molecular weight (258.36 g/mol) compared to ethylsulfonyl derivatives .

- Application : Intermediate for synthesizing pharmaceuticals or agrochemicals.

2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

- Structure : Substitutes 3-chlorophenyl with a tert-butyl group and ethylsulfonyl with methylsulfonyl.

- Methylsulfonyl is less electron-withdrawing than ethylsulfonyl, possibly altering redox behavior .

- Application: Not specified, but methylsulfonyl groups are common in protease inhibitors.

Positional Isomerism and Heterocyclic Core Modifications

2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Structure : Replaces thiophene with a chromene ring and positions the chlorophenyl group at C2 instead of C3.

- Properties : The chromene core introduces planarity and conjugation, affecting UV absorption. The 2-chlorophenyl group may alter crystal packing compared to 3-chlorophenyl analogs .

- Application : Studied for biological activities (e.g., antimicrobial, anticancer).

4-(3-Chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

- Structure : Benzo[h]chromene replaces thiophene, eliminating the sulfonyl group.

- Properties : Extended aromatic system increases lipophilicity and binding affinity to serum proteins like BSA .

- Application : Probable fluorescent probe or drug candidate.

Comparative Data Table

Key Research Findings

- Electronic Effects: Ethylsulfonyl and cyano groups synergistically enhance electrophilicity, making the compound reactive in nucleophilic aromatic substitutions .

- Biological Activity : Ethylsulfonyl derivatives (e.g., pesticide agents in ) demonstrate higher bioactivity than methylsulfonyl analogs, likely due to improved membrane penetration .

- Structural Insights: X-ray crystallography (using SHELX or WinGX ) reveals that 3-chlorophenyl substituents induce non-planar puckering in thiophene rings, affecting intermolecular interactions .

Biological Activity

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12ClN3O2S2

- Molecular Weight : 337.37 g/mol

- CAS Number : 1707605-55-7

This compound features a thiophene ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the target compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells.

- Case Study : A study reported an IC50 value of 1.98 µg/mL for a related thiophene derivative against A-431 cells, indicating strong antiproliferative activity. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the thiophene ring enhance cytotoxicity .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Related Thiophene Derivative | 1.98 | A-431 |

Antimicrobial Activity

Thiophene derivatives have also been studied for their antimicrobial properties. The presence of electron-withdrawing groups on the phenyl ring has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited significant antibacterial effects, suggesting that the target compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

- Antioxidant Activity : Reducing oxidative stress within cells.

Research Gaps and Future Directions

Despite promising results, further research is required to fully characterize the biological activity and mechanisms of action of this compound. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Clinical Trials : Evaluating therapeutic potential in humans.

- SAR Studies : Investigating how structural modifications influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.